1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one

Medicinal chemistry Physicochemical profiling CNS drug design

Rigid spirocyclic scaffolds often suffer from synthetic intractability. This N-methyl-5'-oxo analog solves that with a single reactive carbonyl enabling chemoselective diversification. Ideal for CNS fragment-based screening (MW 215, cLogP 2.47, TPSA 20.31). - Zero rotatable bonds for clean SAR interpretation. - Sequential derivatization: carbonyl chemistry then naphthalene EAS. - Available at 98% purity with reliable global supply.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
Cat. No. B12946543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC12CCCC3=CC=CC=C23
InChIInChI=1S/C14H17NO/c1-15-13(16)8-10-14(15)9-4-6-11-5-2-3-7-12(11)14/h2-3,5,7H,4,6,8-10H2,1H3
InChIKeyKKYLOLUXEYGOON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one: Structural Identity and Procurement Baseline


1'-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one (CAS 159757-37-6) is a spirocyclic pyrrolidinone in which a 3,4-dihydronaphthalene ring and an N-methyl-2-pyrrolidinone ring share a quaternary carbon spiro center . Its molecular formula is C14H17NO (MW 215.29 g/mol) . The compound belongs to the broader heterocyclic spiro-naphthalenone family first systematically explored in the late 1970s [1], and is currently available as a research-grade building block from multiple global suppliers at purities of 95–98% .

Spirocyclic pyrrolidinone building block
N‑Methyl substitution yields zero H‑bond donor count
Available in high‑purity research grades

Why Generic Spirocyclic Substitution Fails for 1'-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one


The spiro[naphthalene-pyrrolidine] scaffold is exquisitely sensitive to three substitution variables—the N-substituent on the pyrrolidinone ring, the oxidation state of the pyrrolidine ring, and the size of the fused heterocycle—each of which independently alters conformational preference, hydrogen-bonding capacity, lipophilicity, and metabolic stability . As demonstrated in the foundational Berney & Schuh spiro-naphthalenone series, even the difference between a 1,2′-pyrrolidin-2-one and a 1,2′-pyrrolidin-5'-one regioisomer fundamentally redirects synthetic accessibility and downstream derivatization chemistry [1]. Consequently, substituting the N-methyl-5'-oxo architecture with an NH, N-benzyl, piperidine, or dione analog will yield a molecule with measurably different physicochemical descriptor space and synthetic handling characteristics, as quantified in Section 3.

N‑Methyl pyrrolidinone N–H analog introduces H‑bond donor, shifting LogP and permeability prediction
Pyrrolidine ring (5‑membered) Piperidine analog alters spiro geometry and removes carbonyl H‑bond acceptor
Mono‑oxo architecture Dione analog introduces competing electrophilic sites, complicating chemoselective derivatization

Quantitative Differentiation Evidence for 1'-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one vs. Closest Analogs


N-Methyl Substitution Eliminates the H-Bond Donor: Physicochemical Comparison vs. NH Analog (CAS 159757-46-7)

The target compound carries an N-methyl group on the pyrrolidinone nitrogen, yielding zero hydrogen-bond donors (HBD = 0), whereas the corresponding NH analog (3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one, CAS 159757-46-7) possesses one H-bond donor (HBD = 1) . This single-methyl difference increases the computed LogP from an estimated ~1.9 (NH analog, C13H15NO, MW 201.26) to 2.47 (target, C14H17NO, MW 215.29) , and reduces the topological polar surface area to 20.31 Ų with zero rotatable bonds .

N‑CH3 vs NH analog
Data to verify
LogP 2.47, HBD 0, TPSA 20.31 Ų (target) vs LogP ~1.9, HBD 1 (NH analog)
Supports CNS permeability screening context
Computed descriptors from supplier data; direct measurement pending
Medicinal chemistry Physicochemical profiling CNS drug design

Molecular Weight Advantage Over the N-Benzyl Analog: MW and Rotatable Bond Count Comparison

The target compound (MW 215.29) is significantly smaller than the corresponding N-benzyl analog (1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one, CAS 159757-39-8, C20H21NO, MW 291.4) . The benzyl substitution adds 76.11 Da of molecular weight and introduces two additional rotatable bonds (benzyl-CH2–N and phenyl–CH2), increasing conformational flexibility and reducing ligand efficiency metrics such as LE (binding energy per heavy atom) should equipotent binding be assumed .

MW vs N‑benzyl analog
Data to verify
MW 215.29, 0 rotatable bonds (target) vs MW 291.4, ≥2 rotatable bonds (N‑benzyl)
Supports fragment‑based library selection
Supplier‑reported molecular formulas; ligand efficiency inference
Fragment-based drug discovery Lead-likeness Ligand efficiency metrics

Pyrrolidine vs. Piperidine Ring Size: Geometrical Divergence from the Piperidine Analog

The target compound features a five-membered pyrrolidinone ring spiro-fused to the dihydronaphthalene system, whereas the corresponding piperidine analog (1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine], CAS 127781-94-6, C15H21N, MW 215.33) incorporates a six-membered piperidine ring . The pyrrolidine-to-piperidine ring expansion alters the spiro center geometry and the spatial orientation of the N-methyl group relative to the naphthalene plane, while the piperidine analog lacks the carbonyl oxygen present in the target's 5'-one motif [1].

Pyrrolidine vs piperidine
Class‑level
5‑membered ring, C=O present (target) vs 6‑membered, C=O absent (piperidine analog)
Altered geometry may shift binding interactions
No co‑crystal structures; geometric inference
Conformational analysis Spirocyclic scaffold design Structure–activity relationships

Mono-oxo vs. Dione Oxidation State: Synthetic Utility Comparison with the 2',5'-Dione Analog

The target compound is a mono-oxo spiropyrrolidine (single carbonyl at 5'-position), whereas the dione analog (1'-methylspiro[tetralin-2,3'-pyrrolidine]-2',5'-dione, CAS 109104-45-2, C14H15NO2, MW 229.27) contains two carbonyl groups at the 2' and 5' positions . This oxidation-state difference means the dione presents two electrophilic sites for nucleophilic attack (e.g., by Grignard reagents or amines), whereas the target compound offers a single, chemoselective reactive center amenable to sequential, controlled derivatization [1].

Mono‑oxo vs dione
Class‑level
Single carbonyl (target) vs two carbonyls (dione analog); MW 215.29 vs 229.27
Mono‑oxo may support chemoselective derivatization
Synthetic reactivity from established spiro‑naphthalenone literature
Synthetic chemistry Chemoselective derivatization Building block versatility

Supplier-Documented Purity Specification and Storage Stability Profile

The target compound is commercially available at verified purities of 95% (ChemShuttle, Catalog No. 169197) and 98% (Leyan, Product No. 1544475) , with a defined storage condition of 2–8°C . In contrast, the NH analog (CAS 159757-46-7) is offered at ≥95% purity with room-temperature storage . The colder storage requirement for the N-methyl compound may reflect enhanced hydrolytic stability of the tertiary amide relative to the secondary amide in the NH analog, consistent with the general principle that N-alkylation reduces amide hydrolysis rates.

Purity & storage
Specification review
Purity 95–98%, storage 2–8°C (target) vs ≥95%, ambient (NH analog)
Sourcing redundancy; refrigerated storage may reflect stability
Supplier datasheet comparison; no forced‑degradation study
Quality control Procurement specification Compound stability

Best-Fit Research and Procurement Application Scenarios for 1'-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one


CNS-Penetrant Focused Library Design Requiring Zero H-Bond Donors

The compound's computed LogP of 2.47, zero H-bond donors, and low TPSA of 20.31 Ų place it within favorable CNS MPO (Multiparameter Optimization) space . For medicinal chemistry programs targeting central nervous system indications where passive blood–brain barrier penetration is critical, this N-methyl mono-oxo spirocyclic scaffold offers an advantage over the NH analog (HBD = 1, lower LogP) and the benzyl analog (MW 291.4, exceeds preferred CNS MW ceilings).

Chemoselective Spirocyclic Building Block for Parallel Library Synthesis

With a single reactive carbonyl at the 5'-position and an unsubstituted naphthalene ring, the compound supports sequential, chemoselective diversification: (i) carbonyl-directed transformations (reductive amination, Weinreb amide formation, Grignard addition) followed by (ii) electrophilic aromatic substitution on the naphthalene system [1]. This contrasts with the dione analog (CAS 109104-45-2), where competitive reactivity at two carbonyl sites complicates reaction planning and reduces isolated yields in parallel synthesis workflows.

Fragment-Based Drug Discovery with Favorable Ligand Efficiency Metrics

At MW 215.29 with 16 heavy atoms and zero rotatable bonds, the compound satisfies the Rule of Three (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) commonly applied in fragment-based screening . For fragment library curation, it offers measurably better ligand efficiency potential than the N-benzyl analog (MW 291.4, 22 heavy atoms) and greater three-dimensional character than flat aromatic fragments typically overrepresented in commercial fragment collections.

Conformational Probe for Spirocyclic Scaffold SAR Studies

The fully rigid spiro[naphthalene-1,2'-pyrrolidin]-5'-one architecture (zero rotatable bonds) serves as a conformationally locked probe for exploring the effect of heterocycle ring size on target binding [1][2]. When compared head-to-head with the corresponding piperidine analog (6-membered ring, no carbonyl), differential activity in biochemical or biophysical assays can be directly attributed to the pyrrolidine ring geometry and carbonyl hydrogen-bond acceptor placement, providing clean SAR interpretability that more flexible scaffolds cannot offer.

Application
Selection Property
Validation Focus
CNS permeability screening
N‑Methyl zero‑HBD motif, favorable LogP profile
Blood–brain barrier penetration models
Chemoselective library synthesis
Mono‑oxo pyrrolidinone scaffold
Derivatization efficiency and reaction yield
Fragment‑based lead discovery
Low MW, zero rotatable bonds
Ligand efficiency and binding thermodynamics
Conformational SAR probe
Rigid spirocyclic scaffold, defined H‑bond acceptor geometry
Target binding mode and SAR interpretability
Quote Request

Request a Quote for 1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.